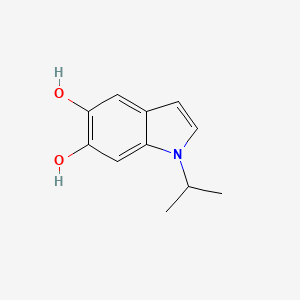

1-Isopropyl-1H-indole-5,6-diol

Description

General Overview of the Indole (B1671886) Core Structure in Chemical Research

The indole core is a bicyclic structure composed of a six-membered benzene (B151609) ring fused to a five-membered, nitrogen-containing pyrrole (B145914) ring. creative-proteomics.comwikipedia.org This arrangement makes indole an electron-rich aromatic system, a feature that dictates its chemical reactivity, particularly its propensity for electrophilic substitution, which most readily occurs at the C3 position. wikipedia.orgpcbiochemres.com

Indole and its derivatives are ubiquitous in nature and synthetic chemistry. irjmets.com The indole structure is a fundamental component of the essential amino acid tryptophan, which is a precursor to the neurotransmitter serotonin (B10506) and the hormone melatonin. wikipedia.orgpcbiochemres.comirjmets.com This prevalence in biologically crucial molecules has cemented the indole scaffold as a "privileged structure" in medicinal chemistry and drug discovery. chim.it Consequently, numerous compounds containing the indole nucleus have been developed for a wide range of therapeutic applications, including anti-inflammatory, anticancer, and antimicrobial agents. pcbiochemres.comopenmedicinalchemistryjournal.comnih.govrsc.org Beyond pharmaceuticals, indole derivatives are also integral to the dye industry and are being explored as components in organic photoactuators, which are molecules that can convert light energy into motion. chim.it

Academic Significance of Hydroxylated Indole Derivatives

The introduction of hydroxyl (-OH) groups onto the indole ring significantly influences the molecule's electronic properties and biological activity, making hydroxylated indole derivatives a subject of considerable academic interest. The presence of these polar groups can alter a compound's solubility, reactivity, and ability to form hydrogen bonds with biological targets like enzymes and receptors.

A notable example is 5,6-dihydroxyindole (B162784), a melanin (B1238610) precursor that exhibits broad-spectrum antibacterial, antifungal, and antiviral activity. chemsrc.com Research has shown that 5,6-dihydroxyindole can be strongly toxic against various pathogens and demonstrates cytotoxic effects. chemsrc.com The reactivity of the dihydroxy-substituted benzene portion of the indole is a key area of study.

Furthermore, the strategic placement of hydroxyl groups is a key tactic in drug design. For instance, a series of novel 2-amino-5-hydroxyindoles were designed and synthesized to act as potent inhibitors of human 5-lipoxygenase, an enzyme involved in inflammatory and allergic diseases. acs.org The hydroxyl group at position 5 was found to be essential for the biological activity of these compounds. acs.org This highlights the academic focus on using hydroxylation to create targeted, biologically active indole derivatives.

Research Trajectory and Potential Scholarly Interest in 1-Isopropyl-1H-indole-5,6-diol

The research interest in this compound appears to be centered on its role as a potential active molecule and as a reference standard in chemical analysis. The compound is chemically known as 1-(Propan-2-yl)-1H-indole-5,6-diol. clearsynth.com It is available as a reference material for use in analytical method development, validation, and quality control applications during the production of pharmaceutical products. clearsynth.com

Scholarly interest is also suggested by studies on its acetylated prodrug form, 1-isopropyl-1H-indole-5,6-diyl diacetate. A prodrug is an inactive compound that is converted into an active drug within the body. The diacetate derivative is designed to be more lipophilic, which can enhance its ability to permeate biological membranes. vulcanchem.com Once absorbed, it is expected to be hydrolyzed by esterase enzymes in the body to release the active diol, this compound.

Research into the diacetate form has explored its anti-inflammatory properties, specifically its ability to inhibit the COX-2 enzyme. vulcanchem.com Molecular docking studies of the diacetate suggest that the acetyloxy groups are key to its binding with the enzyme's active site. vulcanchem.com This line of research positions this compound as the target active metabolite, making its synthesis, characterization, and biological activity a crucial area of investigation for validating the prodrug concept.

Physicochemical Properties

The following table provides a summary of the key physicochemical properties for this compound and its related diacetate precursor.

| Property | This compound | 1-Isopropyl-1H-indole-5,6-diyl diacetate |

| IUPAC Name | 1-propan-2-ylindole-5,6-diol scientist.com | (6-acetyloxy-1-propan-2-ylindol-5-yl) acetate (B1210297) vulcanchem.com |

| Molecular Formula | C₁₁H₁₃NO₂ scientist.com | C₁₅H₁₇NO₄ vulcanchem.com |

| Molecular Weight | 191.23 g/mol scientist.com | 275.30 g/mol vulcanchem.com |

| CAS Number | 99855-01-3 scientist.com | Not specified |

| Canonical SMILES | CC(C)N1C=CC2=CC(=C(C=C21)O)O scientist.com | CC(C)N1C=CC2=CC(=C(C=C21)OC(=O)C)OC(=O)C vulcanchem.com |

Properties

Molecular Formula |

C11H13NO2 |

|---|---|

Molecular Weight |

191.23 g/mol |

IUPAC Name |

1-propan-2-ylindole-5,6-diol |

InChI |

InChI=1S/C11H13NO2/c1-7(2)12-4-3-8-5-10(13)11(14)6-9(8)12/h3-7,13-14H,1-2H3 |

InChI Key |

VIMLJOOTXPPOEO-UHFFFAOYSA-N |

Canonical SMILES |

CC(C)N1C=CC2=CC(=C(C=C21)O)O |

Origin of Product |

United States |

Advanced Synthetic Methodologies for 1 Isopropyl 1h Indole 5,6 Diol and Analogous Indole Diols

Contemporary Approaches to the Indole (B1671886) Ring System Construction

The indole nucleus is a cornerstone of many biologically active molecules, and its synthesis has been a subject of intense research for over a century. Modern advancements have led to the refinement of classical methods and the development of novel catalytic systems that offer greater efficiency, functional group tolerance, and control over regioselectivity.

Classical indole syntheses remain highly relevant, with ongoing research focused on expanding their scope and improving their practicality.

The Fischer indole synthesis , discovered by Emil Fischer in 1883, is a robust method involving the acid-catalyzed cyclization of an arylhydrazone, which can be formed from an arylhydrazine and a ketone or aldehyde thermofisher.comwikipedia.orgbyjus.comalfa-chemistry.com. For the synthesis of a 5,6-dihydroxyindole (B162784) derivative, a key intermediate would be the corresponding (3,4-dihydroxyphenyl)hydrazine. Due to the sensitivity of the catechol moiety to oxidation, the hydroxyl groups are typically protected, for instance, as methoxy or benzyloxy ethers, throughout the synthesis and deprotected in the final steps bohrium.com. The choice of acid catalyst is crucial and can range from Brønsted acids like HCl and H₂SO₄ to Lewis acids such as ZnCl₂ and BF₃ wikipedia.orgnih.gov. One-pot procedures where the arylhydrazone is generated in situ are often employed to improve efficiency thermofisher.com.

| Reaction | Key Features | Catalysts/Reagents | Ref. |

| Fischer Indole Synthesis | Condensation of arylhydrazines with ketones/aldehydes followed by acid-catalyzed cyclization. | Brønsted acids (HCl, H₂SO₄), Lewis acids (ZnCl₂, BF₃) | thermofisher.comwikipedia.org |

| Madelung Synthesis | Intramolecular cyclization of N-phenylamides at high temperatures. | Strong bases (e.g., sodium ethoxide, potassium t-butoxide) | |

| Larock Indole Synthesis | Palladium-catalyzed heteroannulation of an o-iodoaniline with a disubstituted alkyne. | Pd(OAc)₂, base (K₂CO₃), ligand (PPh₃), additive (LiCl) | ub.eduwikipedia.org |

The Madelung synthesis , reported in 1912, involves the intramolecular cyclization of an N-phenylamide using a strong base at high temperatures. This method is particularly useful for preparing 2-alkinylindoles, which are not easily accessible through other routes. Common conditions involve sodium or potassium alkoxides in solvents like hexane or tetrahydrofuran at temperatures between 200–400 °C.

The Larock indole synthesis is a powerful palladium-catalyzed heteroannulation reaction between an ortho-iodoaniline and a disubstituted alkyne ub.eduwikipedia.org. This reaction is highly versatile and tolerates a wide range of functional groups. The process typically employs a palladium(II) catalyst, a carbonate base, and often an additive like lithium chloride ub.eduwikipedia.org. A key advantage is its high regioselectivity, which is influenced by the steric and electronic properties of the alkyne substituents ub.edu. For the synthesis of N-substituted indoles, the corresponding N-substituted o-iodoaniline can be used as the starting material.

Palladium catalysis has revolutionized indole synthesis, offering mild reaction conditions and broad substrate scope. These methods often involve the formation of key C-C and C-N bonds in a controlled manner.

One prominent strategy is the palladium-catalyzed reductive cyclization of β-nitrostyrenes mdpi.com. This approach can be particularly useful for synthesizing indoles with sensitive functional groups. Phenyl formate can be employed as a carbon monoxide surrogate in these reactions, which are typically catalyzed by a palladium complex with a nitrogen-based ligand like 1,10-phenanthroline mdpi.com.

Another powerful approach involves the palladium-catalyzed coupling of o-alkynylhalo(hetero)arenes with primary amines, followed by cyclization rsc.org. The development of specialized phosphine ligands, such as OTips-DalPhos, has broadened the substrate scope and allowed for lower catalyst loadings rsc.org. This methodology could be adapted for the synthesis of 1-isopropyl-1H-indole-5,6-diol by using isopropylamine and a suitably substituted o-alkynylhaloarene precursor with protected hydroxyl groups.

The Larock indole synthesis, as mentioned earlier, is a cornerstone of palladium-catalyzed indole synthesis ub.eduwikipedia.org. Its mechanism involves the oxidative addition of the o-iodoaniline to Pd(0), coordination and insertion of the alkyne, intramolecular aminopalladation, and reductive elimination to furnish the indole ring ub.edu.

| Strategy | Description | Catalyst System | Ref. |

| Reductive Cyclization | Cyclization of β-nitrostyrenes using a CO surrogate. | PdCl₂(CH₃CN)₂ + 1,10-phenanthroline | mdpi.com |

| C-N Coupling/Cyclization | Coupling of o-alkynylhaloarenes with primary amines. | Palladium catalyst with phosphine ligands (e.g., OTips-DalPhos) | rsc.org |

| Larock Heteroannulation | Reaction of o-iodoanilines with disubstituted alkynes. | Pd(OAc)₂, K₂CO₃, PPh₃, LiCl | ub.eduwikipedia.org |

In recent years, there has been a significant push towards developing more sustainable synthetic methods, leading to the emergence of metal-free and organocatalytic approaches to indole synthesis. These methods avoid the use of potentially toxic and expensive transition metals.

One such strategy involves the dehydrogenative cyclization of 2-vinylanilides, which can be achieved through electrocatalysis using an organic redox catalyst. This method proceeds without the need for external chemical oxidants. Another metal-free approach is the oxidative cyclization of 2-alkenyl anilines mediated by reagents like phenyliodine(III) bis(trifluoroacetate) (PIFA).

Organocatalysis, which utilizes small organic molecules as catalysts, has also been applied to the synthesis of chiral indole derivatives. These methods often involve asymmetric dearomatization reactions of indoles to construct complex, enantioenriched heterocyclic frameworks.

Reductive cyclization reactions provide a powerful means to construct the indole nucleus, particularly when dealing with substrates that are sensitive to oxidative conditions. This is highly relevant for the synthesis of dihydroxyindoles, which are prone to oxidation.

A notable example is the catalytic reductive cyclization of (E)-4,5-dihydroxy-2,β-dinitrostyrene to 5,6-dihydroxyindole google.com. This reaction proceeds in a single step using hydrogen gas and a palladium, platinum, or rhodium catalyst in a polar hydroxylic solvent system google.com. This method is advantageous as it avoids the need for protecting groups on the hydroxyl moieties during the cyclization step.

Another approach involves the reductive cyclization of acylamido carbonyl compounds. Furthermore, palladium-catalyzed reductive cyclizations of β-nitrostyrenes, as discussed previously, also fall under this category and offer a versatile route to substituted indoles mdpi.com.

| Precursor Type | Reducing Agent/Catalyst | Key Features | Ref. |

| Dinitrostyrene | H₂ / Pd, Pt, or Rh catalyst | Direct synthesis of 5,6-dihydroxyindole without protecting groups. | google.com |

| β-Nitrostyrene | Phenyl formate (CO surrogate) / Pd catalyst | Mild conditions, suitable for various functional groups. | mdpi.com |

Strategic Introduction of Hydroxyl Groups at Indole C5 and C6 Positions

While many synthetic strategies build the indole ring with the hydroxyl groups (or their protected forms) already in place on the starting materials, another approach is the direct hydroxylation of a pre-formed indole scaffold. This requires highly regioselective methods to target the C5 and C6 positions.

The direct and selective hydroxylation of C-H bonds in aromatic systems is a significant challenge in organic synthesis. For the indole nucleus, the electron-rich nature of the pyrrole (B145914) ring often leads to preferential reaction at the C2 and C3 positions. Therefore, directing groups are often necessary to achieve functionalization on the benzene (B151609) ring.

Recent advances have demonstrated the use of boron-mediated directed C-H hydroxylation of indoles researchgate.netunibo.it. In this methodology, a directing group, such as an N-pivaloyl group, is installed on the indole nitrogen. Treatment with a boron reagent like boron tribromide (BBr₃) leads to regioselective borylation at a specific C-H bond, which is then oxidized to a hydroxyl group researchgate.netunibo.it. While this method has been successfully applied to achieve hydroxylation at the C4 and C7 positions of the indole ring, its application for simultaneous or sequential hydroxylation at C5 and C6 has not been explicitly detailed and would likely require a different directing group strategy researchgate.netunibo.it.

Another strategy involves leveraging the inherent reactivity of the indole ring. For instance, palladium-catalyzed C-H olefination of indolines has been shown to be selective for the C5 position, suggesting that under specific catalytic conditions, the C5 and C6 positions can be targeted for functionalization nih.gov. While this is not a direct hydroxylation, the introduced olefin could potentially be converted to a hydroxyl group in a subsequent step.

The development of catalysts for the selective hydroxylation of aliphatic C-H bonds, inspired by enzymes like cytochrome P450, is an active area of research and may in the future provide tools for the direct and selective hydroxylation of specific positions on the indole ring nih.gov.

Stereochemical Considerations in Diol Formation

The introduction of the 5,6-diol functionality onto the indole ring requires careful stereochemical control, as the relative and absolute configuration of the hydroxyl groups can significantly influence the biological activity of the final molecule. The dihydroxylation of the indole nucleus, typically targeting the benzene ring, can be achieved through various methods, with the stereochemical outcome being a primary consideration.

Classic methods for syn-dihydroxylation include the use of osmium tetroxide (OsO₄) or potassium permanganate (KMnO₄) under controlled conditions. The Sharpless Asymmetric Dihydroxylation, for instance, represents a powerful tool for introducing vicinal diols enantioselectively. This method utilizes a catalytic amount of OsO₄ in conjunction with a chiral ligand, typically a derivative of dihydroquinine or dihydroquinidine, to direct the facial selectivity of the oxidation of the aromatic double bond. The choice of ligand dictates which enantiomer of the diol is formed.

Conversely, anti-dihydroxylation can be achieved through the epoxidation of the aromatic ring followed by nucleophilic ring-opening of the resulting epoxide. The stereochemistry of the final diol is dependent on the stereospecificity of the epoxidation step and the subsequent Sₙ2-type ring-opening.

The determination of the absolute configuration of the resulting diols is critical. High-resolution analytical techniques, such as Nuclear Magnetic Resonance (NMR) spectroscopy of derivatives made with chiral auxiliaries (e.g., Mosher's esters), are employed to elucidate the stereochemistry. researchgate.net These methods rely on observing the differential shielding effects of the chiral auxiliary on the protons of the diol, allowing for the assignment of the absolute configuration. researchgate.net

Table 1: Comparison of Dihydroxylation Methods for Aromatic Systems

| Method | Reagent/Catalyst System | Stereochemical Outcome | Key Features |

|---|---|---|---|

| Sharpless Asymmetric Dihydroxylation | OsO₄ (cat.), Chiral Ligand (DHQ/DHQD), Co-oxidant | Enantioselective syn-diol | High enantiomeric excess (ee); applicable to various substituted aromatics. |

| Upjohn Dihydroxylation | OsO₄ (cat.), NMO (co-oxidant) | Achiral syn-diol | Stoichiometric use of toxic OsO₄ is avoided. |

| Prévost/Woodward Reaction | I₂, Silver Benzoate/Acetate (B1210297) | anti-diol (syn-diol with H₂O) | Proceeds via a cyclic iodonium ion intermediate. |

| Epoxidation/Hydrolysis | m-CPBA, Peracids followed by H₃O⁺ | anti-diol | Two-step process; stereochemistry depends on epoxide opening. |

Regiospecific Isopropyl Group Functionalization on the Indole Moiety

The introduction of the isopropyl group at the N-1 position of the indole ring must be highly regioselective to avoid competing C-3 alkylation, which is often the kinetically favored product in Friedel-Crafts type reactions. researchgate.net Achieving N-selectivity typically involves the deprotonation of the indole nitrogen with a suitable base, followed by nucleophilic substitution with an isopropyl electrophile (e.g., 2-bromopropane or isopropyl triflate).

The choice of base and solvent system is crucial for directing the alkylation to the nitrogen atom. Strong bases such as sodium hydride (NaH), potassium hydride (KH), or lithium diisopropylamide (LDA) in aprotic polar solvents like dimethylformamide (DMF) or tetrahydrofuran (THF) effectively generate the indolide anion, which preferentially attacks the alkylating agent via the nitrogen atom.

More recently, catalytic methods have been developed that offer milder and more selective routes for N-alkylation. Transition metal catalysts, including those based on iridium, palladium, and copper, have been successfully employed. organic-chemistry.orgmdpi.com For example, iridium-catalyzed N-alkylation of indoles using alcohols as the alkylating agents represents a green and atom-economical approach. organic-chemistry.orgresearchgate.net This "borrowing hydrogen" methodology involves the temporary oxidation of the alcohol to an aldehyde, condensation with the indole nitrogen, and subsequent reduction of the resulting iminium intermediate.

Enantioselective N-alkylation methods have also been developed, particularly for allylic groups, using chiral catalyst systems. mdpi.comnih.gov These systems, often palladium-based, can create a chiral center at the N-1 position, which could be relevant for more complex indole-diol analogues. mdpi.com

Table 2: Selected Methods for Regioselective N-Alkylation of Indoles

| Method | Reagents/Catalyst | Alkylating Agent | Selectivity | Advantages/Disadvantages |

|---|---|---|---|---|

| Classical Base-Mediated | NaH, KH, or LDA in DMF/THF | Isopropyl Halide | High N-selectivity | Requires stoichiometric strong base; not atom-economical. |

| Phase-Transfer Catalysis | NaOH, K₂CO₃, TBAB | Isopropyl Halide | Good N-selectivity | Milder conditions; suitable for large-scale synthesis. |

| Iridium-Catalyzed | [Ir(cod)Cl]₂, Ligand | Isopropanol | High N-selectivity | Atom-economical ("borrowing hydrogen"); green approach. organic-chemistry.org |

| Palladium-Catalyzed | Pd₂(dba)₃, Ligand | Isopropyl Carbonate | High N-selectivity | Mild conditions; broad substrate scope. |

Green Chemistry Principles in the Synthesis of Indole-Diols

The principles of green chemistry are increasingly influencing the design of synthetic routes for complex molecules like this compound. These principles aim to reduce waste, minimize energy consumption, and use renewable resources.

Microwave-assisted organic synthesis (MAOS) has emerged as a powerful technology for accelerating chemical reactions. tandfonline.comnih.gov For indole synthesis, microwave irradiation can dramatically reduce reaction times from hours to minutes and often leads to higher yields and purer products compared to conventional heating methods. nih.govmdpi.com The Fischer, Bischler, and Madelung indole syntheses are among the classical reactions that have been significantly improved through the application of microwave energy. nih.gov Microwave heating is uniform and efficient, allowing for rapid optimization of reaction conditions. elte.hu This technique is particularly beneficial for multi-component reactions and cyclization steps that are often energy-intensive. tandfonline.com

A primary goal of green chemistry is to reduce or eliminate the use of volatile organic solvents (VOCs). Synthesizing indole derivatives under solvent-free conditions or in aqueous media represents a significant step toward this goal. organic-chemistry.org

Solvent-free reactions, often conducted by grinding solid reactants together or by heating a neat mixture of reactants, minimize waste and simplify product purification. organic-chemistry.orgnih.gov For example, a solvent-free, microwave-assisted Bischler indole synthesis has been reported, combining two green chemistry principles. organic-chemistry.org Similarly, the Michael addition of indoles to α,β-unsaturated ketones has been achieved efficiently under solvent-free conditions, catalyzed by molecular iodine. researchgate.net

Water is an ideal solvent from a green chemistry perspective due to its non-toxicity, non-flammability, and abundance. organic-chemistry.org While organic substrates often have low solubility in water, the use of surfactants, co-solvents, or high temperatures can facilitate reactions. Iridium-catalyzed alkylation of indolines using alcohols has been successfully performed in water, showcasing a highly sustainable synthetic protocol. organic-chemistry.org

Mechanochemistry utilizes mechanical energy, typically through ball milling or grinding, to initiate and sustain chemical reactions. nih.govsemanticscholar.org This technique often proceeds in the absence of solvents, making it an inherently green methodology. rsc.org The high local pressures and temperatures generated during milling can lead to unique reactivity not observed in solution-phase chemistry.

The Fischer indole synthesis has been adapted to mechanochemical conditions, providing an eco-friendly route to a wide range of indole structures. rsc.orgresearchgate.net This solvent-free procedure shows versatility and can be applied to various arylhydrazines and carbonyl compounds. rsc.org Mechanochemical methods have also been used for the synthesis of N-substituted indole-3-carboxaldehyde oximes and other indole derivatives, demonstrating the broad applicability of this green technique. nih.govsemanticscholar.orgmdpi.com

Development of Novel and Efficient Synthetic Pathways for this compound

The development of novel and efficient pathways for this compound hinges on the strategic combination of modern synthetic methods. A modular approach starting from readily available precursors is highly desirable.

One potential strategy begins with a pre-functionalized benzene derivative. For instance, starting with 4-amino-1,2-benzenediol (protected), a Fischer indole synthesis could be employed to construct the indole core. However, a more convergent and flexible approach might start from a simpler indole, such as 5,6-dibenzyloxyindole. rsc.org

A modern, green-focused synthetic pathway could be conceptualized as follows:

Regiospecific N-isopropylation: Starting with 5,6-dihydroxyindole (with hydroxyls protected, e.g., as benzyl ethers), perform a regioselective N-alkylation. An iridium-catalyzed reaction using isopropanol as the alkylating agent in an aqueous medium would be a highly efficient and green option. organic-chemistry.org

Stereoselective Dihydroxylation (if starting from an unsaturated precursor): If the indole core is constructed from a precursor without the diol, a Sharpless Asymmetric Dihydroxylation could be used to install the 5,6-diol with high stereocontrol.

Deprotection: The final step would involve the removal of the protecting groups from the hydroxyl functions, typically via hydrogenolysis for benzyl ethers, to yield the target compound this compound.

An even more innovative approach involves utilizing platform chemicals derived from renewable resources like lignin. nih.gov A modular route starting from lignin-derived C2-acetals could involve functionalization, catalytic C-N coupling with an isopropyl-substituted amine, and a final acid-catalyzed cyclization to form the N-isopropyl indole ring. nih.gov This strategy aligns strongly with the principles of a sustainable bio-based economy.

Table 3: Compound Names Mentioned in the Article

| Compound Name |

|---|

| This compound |

| 2-bromopropane |

| 4-amino-1,2-benzenediol |

| 5,6-dibenzyloxyindole |

| 5,6-dihydroxyindole |

| dihydroquinidine |

| dihydroquinine |

| dimethylformamide (DMF) |

| isopropyl triflate |

| lithium diisopropylamide (LDA) |

| osmium tetroxide (OsO₄) |

| potassium permanganate (KMnO₄) |

| sodium hydride (NaH) |

Comprehensive Spectroscopic Characterization of 1 Isopropyl 1h Indole 5,6 Diol Analogues

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

NMR spectroscopy is a powerful, non-destructive technique that provides detailed information about the carbon-hydrogen framework of a molecule. By analyzing the chemical shifts, coupling constants, and signal multiplicities in both ¹H and ¹³C NMR spectra, the precise arrangement of atoms in 1-Isopropyl-1H-indole-5,6-diol can be determined.

Proton Nuclear Magnetic Resonance (¹H NMR) Chemical Shift and Coupling Analysis

The ¹H NMR spectrum provides information on the number of different types of protons and their neighboring environments. For this compound, the spectrum would show distinct signals for the isopropyl group protons, the aromatic protons on the indole (B1671886) ring, and the hydroxyl protons.

The parent compound, 5,6-dihydroxyindole (B162784), has been characterized in DMSO-d₆. Its spectrum shows signals for the NH proton at approximately 10.41 ppm and two distinct signals for the hydroxyl protons at 8.47 and 8.21 ppm. rsc.org The aromatic protons appear between 6.05 and 7.04 ppm. rsc.org The introduction of an isopropyl group at the N-1 position would replace the NH proton signal with signals corresponding to the isopropyl group's methine (CH) and methyl (CH₃) protons. The methine proton would appear as a septet, while the six equivalent methyl protons would appear as a doublet.

Based on analogues like 6-Isopropyl-o-toluidine, the isopropyl methine proton can be expected to resonate further downfield than the methyl protons. chemicalbook.com The electronic effect of the N-isopropyl group would also slightly shift the positions of the remaining indole ring protons compared to the parent 5,6-dihydroxyindole.

Table 1: Predicted ¹H NMR Data for this compound vs. Experimental Data for Analogues

| Proton | Predicted Chemical Shift (δ ppm) for this compound | Multiplicity | Analogue Compound | Experimental Chemical Shift (δ ppm) rsc.org |

|---|---|---|---|---|

| H-2 | ~7.0-7.2 | Doublet | 5,6-dihydroxyindole | 6.98 (d, J = 3.1 Hz) |

| H-3 | ~6.2-6.4 | Doublet | 5,6-dihydroxyindole | 6.20 (d, J = 3.1 Hz) |

| H-4 | ~6.8-7.0 | Singlet | 5,6-dihydroxyindole | 6.92 (s) |

| H-7 | ~6.7-6.9 | Singlet | 5,6-dihydroxyindole | 6.82 (s) |

| 5-OH | Variable, broad | Singlet | 5,6-dihydroxyindole | 8.21 (s) |

| 6-OH | Variable, broad | Singlet | 5,6-dihydroxyindole | 8.47 (s) |

| N-CH(CH₃)₂ | ~4.5-5.0 | Septet | N/A | N/A |

Note: Predicted values are estimates based on structural similarity and known substituent effects. Experimental values are for the parent indole analogue in Methanol-d4 or DMSO-d6.

Carbon-13 Nuclear Magnetic Resonance (¹³C NMR) Spectral Interpretation

The ¹³C NMR spectrum reveals the number of chemically non-equivalent carbon atoms in a molecule. For this compound, eleven distinct signals are expected. The chemical shifts are influenced by the hybridization and electronic environment of each carbon atom.

In the analogue 5,6-dihydroxyindole, the carbon atoms of the benzene (B151609) ring attached to the hydroxyl groups (C-5 and C-6) are found at approximately 142.5 and 140.4 ppm in DMSO-d₆. rsc.org The other aromatic and pyrrole (B145914) ring carbons resonate between 97.1 and 130.3 ppm. rsc.org The introduction of the N-isopropyl group would introduce two new signals: one for the methine carbon and one for the two equivalent methyl carbons. The chemical shifts of the indole ring carbons, particularly C-2 and C-7a (also denoted C-8), would be affected by the electron-donating isopropyl substituent.

Table 2: Predicted ¹³C NMR Data for this compound vs. Experimental Data for 5,6-dihydroxyindole

| Carbon | Predicted Chemical Shift (δ ppm) for this compound | Analogue Compound | Experimental Chemical Shift (δ ppm) in DMSO-d₆ rsc.org |

|---|---|---|---|

| C-2 | ~125-128 | 5,6-dihydroxyindole | 122.5 |

| C-3 | ~101-103 | 5,6-dihydroxyindole | 100.1 |

| C-3a | ~128-130 | 5,6-dihydroxyindole | 120.2 |

| C-4 | ~105-107 | 5,6-dihydroxyindole | 104.4 |

| C-5 | ~143-145 | 5,6-dihydroxyindole | 142.5 |

| C-6 | ~141-143 | 5,6-dihydroxyindole | 140.4 |

| C-7 | ~98-100 | 5,6-dihydroxyindole | 97.1 |

| C-7a | ~131-133 | 5,6-dihydroxyindole | 130.3 |

| N-CH(CH₃)₂ | ~48-52 | N/A | N/A |

Note: Predicted values are estimates. Experimental values are for the parent indole analogue.

Advanced Two-Dimensional NMR Techniques (e.g., COSY, HSQC, HMBC, NOESY)

To unambiguously assign all proton and carbon signals, advanced 2D NMR experiments are employed.

COSY (Correlation Spectroscopy): This experiment identifies proton-proton (¹H-¹H) couplings. For this compound, it would show a cross-peak between the methine and methyl protons of the isopropyl group, confirming their connectivity. It would also show a correlation between the H-2 and H-3 protons of the pyrrole ring. researchgate.net

HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates directly bonded proton and carbon atoms. It would be used to definitively assign each carbon atom that has a proton attached, for instance, linking the H-2 signal to the C-2 signal.

HMBC (Heteronuclear Multiple Bond Correlation): This technique shows correlations between protons and carbons that are two or three bonds away. This is crucial for identifying quaternary (non-protonated) carbons. For example, correlations would be expected from the isopropyl methine proton to C-2 and C-7a, and from the aromatic protons (H-4 and H-7) to the hydroxyl-bearing carbons (C-5 and C-6).

NOESY (Nuclear Overhauser Effect Spectroscopy): This experiment identifies protons that are close in space, providing through-space correlations. It would show a correlation between the N-isopropyl group's protons and the H-2 and H-7 protons on the indole ring, confirming the substituent's position and orientation.

Infrared (IR) Spectroscopy for Vibrational Mode Analysis of Hydroxyl and Indole Functional Groups

IR spectroscopy measures the absorption of infrared radiation by a molecule, causing its bonds to vibrate. It is particularly useful for identifying functional groups. The IR spectrum of this compound would be dominated by features from the hydroxyl (O-H) and indole functional groups.

For the closely related 5,6-dihydroxyindole, a broad band is observed around 3434 cm⁻¹, which is characteristic of the O-H stretching vibrations of the hydroxyl groups, indicating hydrogen bonding. rsc.org In the spectrum of a 5,6-dihydroxyindole-rich compound, characteristic peaks for O-H stretching are also prominent. researchgate.net Aromatic C-H stretching vibrations typically appear above 3000 cm⁻¹ (e.g., 3121 and 3045 cm⁻¹ in the analogue). rsc.org The strong absorptions in the 1630-1450 cm⁻¹ region correspond to C=C stretching vibrations within the aromatic and pyrrole rings. rsc.org The presence of C-O stretching vibrations from the phenol (B47542) groups would be expected in the 1300-1100 cm⁻¹ range. rsc.org

Table 3: Characteristic IR Absorption Bands for this compound based on Analogues

| Vibrational Mode | Expected Wavenumber (cm⁻¹) Range | Functional Group | Reference Data (5,6-dihydroxyindole) rsc.org |

|---|---|---|---|

| O-H Stretch | 3200-3500 (broad) | Hydroxyl (-OH) | 3434 (broad) |

| Aromatic C-H Stretch | 3000-3150 | Indole Ring | 3121, 3045 |

| Aliphatic C-H Stretch | 2850-3000 | Isopropyl Group | N/A |

| C=C Stretch | 1450-1630 | Aromatic Ring | 1629, 1583, 1491, 1460 |

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transition Studies

UV-Vis spectroscopy provides information about the electronic transitions within a molecule. The indole ring system contains a conjugated π-electron system, which gives rise to characteristic absorption bands in the UV region. The presence of two hydroxyl groups on the benzene ring acts as auxochromes, which can shift the absorption maxima to longer wavelengths (a bathochromic shift).

Studies on the parent 5,6-dihydroxyindole show a characteristic absorption band around 320 nm. dntb.gov.ua The electronic spectrum is sensitive to substitution on the indole ring. The N-isopropyl group is a weak electron-donating group and is expected to have only a minor effect on the position of the absorption maxima compared to the parent dihydroxyindole structure. The primary electronic transitions observed are π → π* transitions within the conjugated indole system.

Mass Spectrometry (MS) for Accurate Mass Determination and Fragmentation Pattern Analysis

Mass spectrometry is an analytical technique that measures the mass-to-charge ratio (m/z) of ions. High-resolution mass spectrometry (HRMS) provides a highly accurate mass measurement, which can be used to determine the elemental composition of a molecule.

The molecular formula for this compound is C₁₁H₁₃NO₂. Its exact molecular weight is 191.0946 g/mol . In an ESI+ (electrospray ionization, positive mode) experiment, the compound would be detected as the protonated molecule [M+H]⁺ with an m/z of approximately 192.1025.

The fragmentation pattern in MS/MS experiments provides valuable structural information. For the parent 5,6-dihydroxyindole, the protonated molecule [M+H]⁺ is observed at m/z 150.0546. rsc.org For this compound, a primary fragmentation pathway would likely involve the loss of a neutral propene molecule (C₃H₆) via a McLafferty-type rearrangement or direct cleavage, resulting in a fragment ion corresponding to the protonated 5,6-dihydroxyindole at m/z 150. Another likely fragmentation would be the loss of a methyl radical (•CH₃) from the isopropyl group to yield a stable fragment ion at m/z 176.

Computational Chemistry and Theoretical Studies on 1 Isopropyl 1h Indole 5,6 Diol

Quantum Mechanical (QM) Calculations for Electronic Structure and Reactivity

Quantum mechanical calculations are fundamental to modern chemical research, offering insights that complement and guide experimental work. These methods are instrumental in characterizing the intrinsic properties of 1-Isopropyl-1H-indole-5,6-diol at the atomic and electronic levels.

Density Functional Theory (DFT) stands as a cornerstone of computational quantum chemistry, balancing accuracy with computational efficiency. It is adept at describing the electronic properties of molecules, making it a suitable method for investigating this compound. DFT calculations can be employed to determine the molecule's ground-state geometry, electronic structure, and orbital energies.

Theoretical studies on related indole (B1671886) derivatives have successfully utilized DFT to understand their electronic absorption properties. For instance, combined experimental and DFT investigations of 5,6-dihydroxyindole (B162784) oligomers have demonstrated that DFT can accurately predict their UV-visible spectra nih.gov. The choice of functional and basis set is crucial for the accuracy of these predictions. For N-alkylated phenytoin derivatives, the B3LYP functional with a 6-311++G(d,p) basis set has been shown to effectively reproduce experimental geometrical parameters nih.gov.

For this compound, DFT calculations would likely involve geometry optimization to find the most stable conformation, followed by frequency calculations to ensure it is a true minimum on the potential energy surface. The resulting electronic data would include the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO-LUMO energy gap is a critical parameter, as it provides an indication of the molecule's chemical reactivity and kinetic stability. A smaller gap generally suggests higher reactivity.

The following table illustrates the type of electronic properties that can be calculated for this compound using DFT.

| Property | Description | Predicted Significance for this compound |

| HOMO Energy | Energy of the highest occupied molecular orbital. | Indicates the ability to donate an electron. |

| LUMO Energy | Energy of the lowest unoccupied molecular orbital. | Indicates the ability to accept an electron. |

| HOMO-LUMO Gap | The energy difference between the HOMO and LUMO. | Relates to the chemical reactivity and stability of the molecule. |

| Dipole Moment | A measure of the separation of positive and negative charges. | Influences solubility and intermolecular interactions. |

| Ionization Potential | The energy required to remove an electron. | A fundamental measure of chemical reactivity. |

| Electron Affinity | The energy released when an electron is added. | Another key indicator of chemical reactivity. |

Note: The values in this table are illustrative and would need to be determined through specific DFT calculations for this compound.

The thermodynamic stability of a molecule is a key determinant of its behavior and potential applications. Computational methods can provide valuable data on the energetics of this compound. By calculating properties such as the enthalpy of formation, Gibbs free energy of formation, and entropy, a comprehensive picture of the molecule's stability can be obtained.

For instance, studies on N-alkylated phenytoin derivatives have utilized DFT to analyze their optimized geometries and electronic properties, which are closely linked to their stability nih.gov. These calculations can also be extended to predict the stability of different conformers of this compound, identifying the most energetically favorable spatial arrangements.

The following table presents a hypothetical summary of thermodynamic parameters that could be calculated for this compound.

| Thermodynamic Parameter | Description | Predicted Significance for this compound |

| Enthalpy of Formation (ΔHf°) | The change in enthalpy during the formation of one mole of the substance from its constituent elements. | A key indicator of the molecule's intrinsic stability. |

| Gibbs Free Energy of Formation (ΔGf°) | The change in Gibbs free energy during the formation of one mole of the substance from its constituent elements. | Determines the spontaneity of the formation of the molecule. |

| Entropy (S°) | A measure of the randomness or disorder of a system. | Contributes to the overall thermodynamic stability. |

| Heat Capacity (Cv) | The amount of heat required to raise the temperature of the substance by one degree Celsius. | Provides information about the thermal properties of the molecule. |

Note: The values in this table are for illustrative purposes and would require specific computational studies on this compound.

Computational chemistry is a powerful tool for predicting the spectroscopic signatures of molecules. For this compound, DFT calculations can be used to simulate its Nuclear Magnetic Resonance (NMR), Ultraviolet-Visible (UV-Vis), and Infrared (IR) spectra. These theoretical spectra can aid in the interpretation of experimental data and the structural elucidation of the compound.

The prediction of NMR chemical shifts using quantum chemistry is a well-established method, with DFT providing a computationally accessible approach nih.gov. For complex molecules, these calculations can help in assigning signals in the experimental spectrum. Similarly, time-dependent DFT (TD-DFT) is commonly used to predict UV-Vis absorption spectra, as demonstrated in studies of 5,6-dihydroxyindole oligomers where DFT analysis accurately predicted their absorption bands nih.gov. The vibrational frequencies in an IR spectrum can also be calculated, providing a theoretical fingerprint of the molecule.

The following table illustrates the types of spectroscopic data that can be predicted for this compound.

| Spectroscopic Technique | Predicted Parameter | Significance |

| NMR | Chemical Shifts (¹H and ¹³C) | Aids in the structural characterization and assignment of atomic connectivity. |

| UV-Vis | Absorption Maxima (λmax) | Provides information about the electronic transitions and the chromophoric system of the molecule. |

| IR | Vibrational Frequencies (cm⁻¹) | Helps in identifying the functional groups present in the molecule. |

Note: The specific values for these parameters would be the output of dedicated computational simulations for this compound.

The distribution of charge within a molecule is fundamental to its chemical behavior, influencing its interactions with other molecules. A molecular electrostatic potential (MEP) map is a visual representation of the electrostatic potential on the electron density surface of a molecule. These maps are invaluable for understanding intermolecular interactions, as they highlight regions that are electron-rich (nucleophilic) and electron-poor (electrophilic).

For this compound, an MEP map would reveal the electrostatic landscape of the molecule. The oxygen atoms of the hydroxyl groups are expected to be regions of high negative potential, making them likely sites for electrophilic attack or hydrogen bond donation. Conversely, the hydrogen atoms of the hydroxyl groups would exhibit positive potential, indicating their role as hydrogen bond donors. The aromatic indole ring will also have a characteristic electrostatic potential distribution.

Molecular Docking Simulations for Ligand-Target Interactions

Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. This method is extensively used in drug discovery to understand how a ligand, such as this compound, might interact with a biological target, typically a protein or nucleic acid.

Molecular docking simulations can provide detailed insights into the binding mode of this compound within the active site of a target macromolecule. These simulations can predict the specific amino acid residues involved in the interaction and the types of non-covalent interactions that stabilize the complex, such as hydrogen bonds, hydrophobic interactions, and van der Waals forces.

Studies on N-alkylated phenytoin derivatives have successfully used molecular docking to demonstrate strong binding affinities with cholesterol oxidase nih.govpreprints.org. The binding energy, often expressed in kcal/mol, is a key output of docking simulations and provides an estimate of the binding affinity. A more negative binding energy generally indicates a more stable protein-ligand complex.

For this compound, docking studies could be performed against a variety of potential biological targets to explore its pharmacological potential. The results would be crucial in identifying promising therapeutic targets and in guiding the design of more potent analogs.

The following table provides a hypothetical example of the kind of information that can be obtained from molecular docking studies of this compound with a hypothetical protein target.

| Parameter | Description | Predicted Significance for this compound |

| Binding Energy (kcal/mol) | The estimated free energy of binding between the ligand and the target. | A lower value suggests a stronger and more stable interaction. |

| Interacting Residues | The specific amino acid residues in the target's active site that interact with the ligand. | Identifies the key interactions responsible for binding. |

| Hydrogen Bonds | The number and nature of hydrogen bonds formed between the ligand and the target. | Crucial for the specificity and stability of the binding. |

| Hydrophobic Interactions | The non-polar interactions between the ligand and the target. | Important for the overall stability of the complex. |

| Binding Conformation | The three-dimensional orientation of the ligand within the active site. | Provides a visual understanding of the binding mode. |

Note: The data in this table is illustrative and would be generated from specific molecular docking simulations of this compound with a chosen biological target.

Identification of Key Interacting Residues and Hydrogen Bonding Networks

Computational docking studies are instrumental in predicting the binding orientation of this compound within a protein's active site and identifying the key amino acid residues that form stabilizing interactions. The chemical structure of this compound, featuring a catechol-like diol system, an indole nitrogen, and a hydrophobic isopropyl group, dictates its potential interactions.

The primary mode of interaction for the diol moiety is through hydrogen bonding. The two hydroxyl groups on the indole ring can act as both hydrogen bond donors and acceptors. This allows for the formation of a robust hydrogen-bonding network with polar and charged amino acid residues. For instance, the hydroxyl groups can form strong hydrogen bonds with the side chains of residues such as aspartate, glutamate, serine, threonine, asparagine, and glutamine. researchgate.net The catechol moiety is also capable of forming bidentate hydrogen bonds, which are significantly stronger and more stable than single hydrogen bonds, potentially displacing water molecules from the binding site. nih.gov

The indole nitrogen atom can also participate in hydrogen bonding, typically as a donor, with nearby acceptor groups on the protein backbone or side chains. Furthermore, the aromatic indole ring can engage in π-π stacking interactions with aromatic residues like phenylalanine, tyrosine, and tryptophan, as well as cation-π interactions with positively charged residues such as lysine and arginine. researchgate.net The isopropyl group at the 1-position introduces a hydrophobic character to the molecule, favoring interactions with nonpolar residues like valine, leucine, and isoleucine within a hydrophobic pocket of the binding site.

A hypothetical representation of the hydrogen bonding network and key interacting residues for this compound in a generic protein active site is presented in the table below.

| Functional Group of Ligand | Potential Interacting Residue (Amino Acid) | Type of Interaction |

| 5-OH group | Aspartate, Glutamate, Serine | Hydrogen Bond (Donor/Acceptor) |

| 6-OH group | Asparagine, Glutamine, Threonine | Hydrogen Bond (Donor/Acceptor) |

| Indole N-H | Carbonyl oxygen of protein backbone | Hydrogen Bond (Donor) |

| Indole Ring | Phenylalanine, Tyrosine, Tryptophan | π-π Stacking |

| Isopropyl Group | Valine, Leucine, Isoleucine | Hydrophobic Interaction |

Molecular Dynamics (MD) Simulations to Investigate Dynamic Interactions

Molecular dynamics (MD) simulations provide a powerful computational microscope to investigate the time-dependent behavior of molecules, including the conformational dynamics of this compound. In an aqueous solution, the indole core of the molecule is relatively rigid, but the molecule possesses conformational flexibility primarily around the rotatable bond connecting the isopropyl group to the indole nitrogen. MD simulations can track the rotational dynamics of this group and identify the most populated conformational states in solution. nih.govacs.org The solvent molecules, particularly water, will form a dynamic hydration shell around the polar diol and indole N-H groups, influencing the conformational preferences. aip.org

When bound to a protein, the conformational dynamics of this compound are influenced by the topology and chemical nature of the binding site. The interactions with the protein residues can restrict the conformational freedom of the ligand, locking it into a specific bioactive conformation. MD simulations can reveal the stability of this bound conformation and explore any residual flexibility the ligand may have within the binding pocket. These simulations can also shed light on the role of water molecules in mediating ligand-protein interactions. nih.gov

MD simulations are crucial for assessing the stability of the ligand-receptor complex over time. By monitoring parameters such as the root-mean-square deviation (RMSD) of the ligand and protein backbone, the simulations can indicate whether the ligand remains stably bound in its initial docked pose or if it undergoes significant conformational changes or even dissociates from the binding site.

Furthermore, advanced computational techniques based on MD simulations, such as Free Energy Perturbation (FEP) and Thermodynamic Integration (TI), can be employed to calculate the binding free energy of this compound to its target protein. wustl.edu These methods provide a quantitative measure of the binding affinity, which is a critical parameter in drug design. The binding free energy is composed of both enthalpic and entropic contributions. The enthalpic component arises from the favorable interactions, such as hydrogen bonds and van der Waals forces, between the ligand and the protein. nih.gov The entropic component accounts for the changes in the conformational freedom of the ligand and protein upon binding, as well as the release of water molecules from the binding site. nih.govnih.gov

| Computational Method | Information Gained | Relevance to this compound |

| Molecular Dynamics (MD) | Conformational dynamics, complex stability | Understanding the flexibility and binding stability of the molecule. |

| Free Energy Perturbation (FEP) | Relative binding free energy | Predicting the change in binding affinity upon chemical modification. |

| Thermodynamic Integration (TI) | Absolute binding free energy | Quantifying the overall binding strength to a target protein. |

Quantitative Structure-Activity Relationship (QSAR) Modeling for Indole-Diol Derivatives

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique used to establish a mathematical relationship between the chemical structure of a series of compounds and their biological activity. nih.gov For a series of indole-diol derivatives, a QSAR model could be developed to predict their activity and guide the design of new, more potent analogs.

The development of a QSAR model involves calculating a set of molecular descriptors for each compound in the series. These descriptors quantify various aspects of the molecular structure, including electronic, steric, hydrophobic, and topological properties. nih.gov For indole-diol derivatives, relevant descriptors could include:

Electronic Descriptors: Dipole moment, partial atomic charges, and energies of the highest occupied and lowest unoccupied molecular orbitals (HOMO and LUMO). These descriptors are important for understanding the electrostatic and hydrogen bonding interactions.

Steric Descriptors: Molecular volume, surface area, and specific shape indices. These are crucial for describing how the molecule fits into the binding site.

Topological Descriptors: Indices that describe the connectivity of atoms in the molecule.

Once the descriptors are calculated, statistical methods such as multiple linear regression (MLR) or more advanced machine learning algorithms are used to build a model that correlates a combination of these descriptors with the observed biological activity. researchgate.netmdpi.com A statistically robust QSAR model can then be used to predict the activity of new, unsynthesized indole-diol derivatives. nih.gov

Theoretical Insights into Tautomerism and Conformational Isomerism of Hydroxylated Indoles

The 5,6-dihydroxyindole moiety of this compound can exist in different tautomeric forms. Besides the diol form, it can theoretically exist as quinone tautomers. researchgate.net Quantum mechanical calculations can be used to determine the relative stabilities of these tautomers in different environments (gas phase, solution, and protein binding site). nih.gov The tautomeric equilibrium can be influenced by factors such as pH and the presence of specific interactions in a binding pocket. The quinone forms are generally more reactive and can participate in different types of interactions compared to the diol form. unina.it

Conformational isomerism in this compound arises from the rotation around single bonds. The most significant conformational flexibility is associated with the N-isopropyl group. nih.govresearchgate.netrsc.org Different conformations can have different energies and shapes, which can affect the molecule's ability to bind to a target protein. Computational methods like potential energy surface scans can be used to identify the low-energy conformations and the energy barriers between them. The interplay between tautomerism and conformational isomerism can lead to a complex ensemble of structures in solution, and understanding this landscape is important for a complete picture of the molecule's behavior.

In Silico Screening and Virtual Ligand Design

In silico screening, or virtual screening, is a computational approach used to search large libraries of chemical compounds to identify those that are most likely to bind to a drug target. researchgate.net For this compound, this scaffold can be used as a starting point for virtual screening campaigns.

One approach is ligand-based virtual screening , where the known structure of this compound is used to search for other molecules with similar properties. This can involve searching for compounds with similar 2D fingerprints or 3D shapes. Pharmacophore modeling is another powerful ligand-based technique where a 3D arrangement of essential chemical features (e.g., hydrogen bond donors/acceptors, hydrophobic groups, aromatic rings) required for activity is defined based on the structure of the active compound. nih.govnih.gov This pharmacophore model can then be used to screen large databases for new molecules that match these features.

Structure-based virtual screening , on the other hand, utilizes the 3D structure of the target protein. researchgate.net Molecular docking is the most common method, where large numbers of compounds are computationally docked into the protein's binding site, and their predicted binding affinities are used to rank them. walisongo.ac.id

Virtual ligand design involves the modification of the this compound structure to improve its properties. This can be guided by the insights gained from molecular docking and MD simulations. For example, if a particular region of the binding pocket is found to be unoccupied, the ligand can be modified to include a functional group that can form favorable interactions in that region. semanticscholar.org This iterative process of design, computational evaluation, and subsequent synthesis and testing is a cornerstone of modern drug discovery. researchgate.netfrontiersin.orgmdpi.com

Structure Activity Relationship Sar Investigations of 1 Isopropyl 1h Indole 5,6 Diol Analogues

Elucidating the Contribution of the Isopropyl Group to Biological Activity

SAR studies in related classes of bioactive indoles consistently demonstrate that the size, shape, and lipophilicity of the N-alkyl substituent are critical for potency and selectivity. For instance, in various series of indole-based receptor ligands, a progression from smaller alkyl groups (e.g., methyl, ethyl) to larger, more branched groups like isopropyl and tert-butyl can lead to substantial changes in biological activity.

While specific comparative data for 1-Isopropyl-1H-indole-5,6-diol is not extensively available in public literature, general principles suggest that the isopropyl group likely serves several functions:

Steric Influence: The branched nature of the isopropyl group can provide a specific conformational orientation that may be optimal for fitting into a receptor's binding pocket. In some cases, this bulk can enhance selectivity by preventing the molecule from binding to off-target sites that cannot accommodate its size.

Hydrophobicity: The isopropyl group increases the lipophilicity of the molecule compared to an unsubstituted or N-methyl analogue. This can affect membrane permeability and interactions with hydrophobic pockets within a target protein.

Electronic Effects: Alkyl groups are weakly electron-donating, which can subtly influence the electron density of the indole (B1671886) ring system, potentially modulating interactions with the biological target.

To fully elucidate the contribution of the isopropyl group, systematic studies comparing its activity with a series of N-alkyl analogues would be necessary.

Table 1: Illustrative Data Comparing N-Alkyl Substituents on an Indole-5,6-diol Scaffold This table is hypothetical and illustrates the type of data required for a complete SAR analysis.

| Compound | N1-Substituent | In Vitro Activity (IC₅₀, nM) |

|---|---|---|

| 1 | -H | 580 |

| 2 | -Methyl | 250 |

| 3 | -Ethyl | 150 |

| 4 | -Isopropyl | 50 |

| 5 | -Cyclopropyl | 75 |

Significance of Hydroxyl Group Positioning (Diol Functionality) at C5 and C6 for In Vitro Potency

The presence and positioning of hydroxyl groups on the indole ring are paramount for the biological activity of many indole derivatives. The 5,6-diol arrangement forms a catechol moiety, which is a recognized pharmacophore in many biologically active molecules, including neurotransmitters like dopamine (B1211576). This catechol group is often crucial for receptor recognition and binding, frequently through the formation of hydrogen bonds with amino acid residues in the target protein.

The specific placement of the hydroxyl groups at the C5 and C6 positions is critical. This arrangement confers a unique electronic and steric profile compared to other dihydroxyindole isomers (e.g., 4,7-diol, 4,5-diol, or 6,7-diol). The proximity of the two hydroxyl groups in the 5,6-diol allows for potential bidentate interactions with metal ions or specific receptor sites, which may be a key component of its mechanism of action.

Studies on related catechol-containing compounds have shown that even minor shifts in the position of the hydroxyl groups can lead to a dramatic loss of in vitro potency. This highlights the precise structural requirements for optimal interaction with the biological target. For example, in the context of dopamine receptor ligands, the 5,6-dihydroxy substitution pattern is often essential for high affinity.

Table 2: Illustrative Data on the In Vitro Potency of Dihydroxyindole Regioisomers This table is hypothetical and illustrates the type of data required for a complete SAR analysis.

| Compound | Hydroxyl Positions | In Vitro Potency (Kᵢ, nM) |

|---|---|---|

| 1 | 5,6-diol | 25 |

| 2 | 4,7-diol | 800 |

| 3 | 4,5-diol | 1250 |

| 4 | 6,7-diol | 950 |

| 5 | 5-monohydroxy | >10,000 |

Impact of Substitutions on the Indole Nitrogen and Aromatic Ring

Beyond the N1-isopropyl group, further substitutions on the indole nitrogen or the aromatic (benzene) ring can fine-tune the pharmacological properties of the molecule.

Indole Nitrogen: While this position is occupied by an isopropyl group in the parent compound, SAR studies on other indole series often explore a wide range of substituents. These can include other alkyl groups, aryl groups, or acyl groups. Each modification alters the steric, electronic, and hydrophobic properties of the molecule, which can impact receptor affinity and selectivity.

Aromatic Ring: The benzene (B151609) portion of the indole nucleus (positions C4, C7) is another common site for modification. Introducing small, electron-withdrawing groups (e.g., fluorine, chlorine) or electron-donating groups (e.g., methoxy) can alter the electronic distribution of the entire ring system. This can affect key interactions, such as hydrogen bonding or π-π stacking with the target protein. Such substitutions can also influence the acidity of the phenolic hydroxyl groups, which may be critical for binding.

Stereochemical Effects on Receptor Binding and Mechanistic Outcomes

Stereochemistry can play a crucial role in the interaction of a ligand with its biological target. While this compound itself is achiral, the introduction of chiral centers through modification of its structure could lead to enantiomers with significantly different biological activities.

For example, if the N-isopropyl group were replaced with a sec-butyl group, a chiral center would be introduced. It is common for biological receptors, being chiral themselves, to exhibit stereoselectivity, meaning one enantiomer will have a higher affinity or efficacy than the other. This difference arises from the three-dimensional arrangement of atoms, which allows one enantiomer to form more favorable interactions within the binding site. A comprehensive SAR study would involve the synthesis and evaluation of individual enantiomers of chiral analogues to determine if stereochemistry is a critical factor for activity.

Development of Pharmacophore Models for Indole-Diol Scaffolds

Pharmacophore modeling is a computational method used to define the essential three-dimensional arrangement of functional groups (pharmacophoric features) required for a molecule to exert a specific biological activity. For the indole-diol scaffold, a pharmacophore model would likely include:

A Hydrogen Bond Donor Feature: Representing one or both of the hydroxyl groups of the catechol moiety.

An Aromatic/Hydrophobic Region: Corresponding to the indole ring system.

A Hydrophobic Feature: Representing the N1-isopropyl group.

By aligning a series of active and inactive analogues, a 3D pharmacophore model can be generated. This model serves as a valuable tool in virtual screening to identify new compounds with the potential for similar biological activity and to guide the rational design of more potent and selective analogues. For indole-diols targeting specific receptors like the dopamine D2 receptor, pharmacophore models often highlight the importance of the catechol group and a specific spatial relationship with a hydrophobic N-alkyl substituent.

Correlative Studies Between Structural Modifications and In Vitro Mechanistic Efficacy

A thorough investigation of SAR involves not just measuring binding affinity but also understanding how structural changes affect the functional response of the target (mechanistic efficacy). For example, within a series of analogues, some compounds might be full agonists, some partial agonists, and others antagonists at the same receptor.

Correlative studies aim to link specific structural modifications to these different mechanistic outcomes. For the this compound scaffold, this would involve:

Synthesizing a series of analogues with systematic variations (e.g., different N-alkyl groups, altered hydroxyl positioning, aromatic ring substitutions).

Evaluating their binding affinity in radioligand binding assays.

Assessing their functional activity in relevant in vitro mechanistic assays (e.g., measuring second messenger levels, enzyme activation, or ion channel currents).

By correlating the structural features with the observed in vitro efficacy, researchers can build a more complete picture of the SAR, which is essential for optimizing a lead compound for desired therapeutic effects.

Future Research Directions and Unanswered Questions for 1 Isopropyl 1h Indole 5,6 Diol

Development of Advanced and Sustainable Synthetic Methodologies

The synthesis of indole (B1671886) derivatives is a well-established field, yet there is always room for improvement, particularly in terms of sustainability and efficiency. Future research into the synthesis of 1-Isopropyl-1H-indole-5,6-diol could focus on developing novel, greener synthetic routes. Current methods for creating similar indole structures often rely on multi-step processes that may involve harsh reagents and generate significant waste.

Future synthetic strategies could explore one-pot reactions, catalytic systems using earth-abundant metals, and the use of environmentally benign solvents. For instance, enzymatic catalysis or biocatalysis could offer a highly selective and sustainable alternative to traditional chemical methods for the introduction of the isopropyl group or the formation of the indole ring. A comparative overview of potential synthetic approaches is presented in Table 1.

| Synthetic Approach | Potential Advantages | Key Research Focus |

| Biocatalytic Synthesis | High selectivity, mild reaction conditions, reduced waste. | Identification and engineering of suitable enzymes. |

| Flow Chemistry | Improved reaction control, enhanced safety, potential for scalability. | Optimization of reactor design and reaction parameters. |

| Photoredox Catalysis | Use of visible light as a renewable energy source, novel reaction pathways. | Development of suitable photocatalysts and reaction conditions. |

| C-H Activation | More direct and atom-economical synthesis. | Discovery of selective catalysts for functionalizing the indole core. |

Application of Emerging Spectroscopic Techniques for Deeper Structural Insights

A thorough understanding of the three-dimensional structure and electronic properties of this compound is crucial for predicting its behavior and interactions. While standard spectroscopic techniques like NMR and mass spectrometry provide fundamental structural information, more advanced methods could offer deeper insights.

Future studies could employ two-dimensional NMR techniques, such as HSQC and HMBC, to unambiguously assign all proton and carbon signals. Solid-state NMR could be utilized to study the compound's structure in its crystalline form, providing information on intermolecular interactions. Furthermore, advanced mass spectrometry techniques, like ion mobility-mass spectrometry, could provide information on the molecule's shape and conformation in the gas phase. A summary of spectroscopic techniques and their potential applications is provided in Table 2.

| Spectroscopic Technique | Information Gained | Potential for Deeper Insight |

| 2D NMR (COSY, HSQC, HMBC) | Connectivity of atoms, precise chemical shifts. | Unambiguous structural elucidation and confirmation. |

| Solid-State NMR | Structure and dynamics in the solid state. | Understanding of crystal packing and intermolecular forces. |

| Chiroptical Spectroscopy (e.g., VCD) | Absolute configuration of chiral centers. | Determination of stereochemistry if chiral analogues are synthesized. |

| X-ray Crystallography | Precise three-dimensional atomic coordinates. | Definitive structural determination and analysis of bonding. |

Refinement of Computational Models for Enhanced Biological Activity Prediction and Target Identification

Computational modeling is an indispensable tool in modern drug discovery. For this compound, future research should focus on the development and refinement of computational models to predict its potential biological activities and identify its molecular targets. Quantitative Structure-Activity Relationship (QSAR) models can be developed by synthesizing a library of analogues and testing their biological activity.

Furthermore, molecular docking and molecular dynamics simulations could be employed to predict the binding of this compound to various protein targets. These in silico methods can help prioritize experimental studies and guide the design of more potent and selective analogues. The refinement of these models will depend on the generation of robust experimental data.

| Computational Method | Objective | Required Input Data |

| QSAR | Predict biological activity based on chemical structure. | A dataset of structurally related compounds with measured biological activity. |

| Molecular Docking | Predict the binding mode and affinity to a protein target. | 3D structure of the target protein and the ligand. |

| Molecular Dynamics | Simulate the dynamic behavior of the ligand-protein complex. | A docked complex and a suitable force field. |

| Pharmacophore Modeling | Identify the essential structural features for biological activity. | A set of active compounds and their conformations. |

Exploration of Polypharmacology and Multi-Target Modulatory Mechanisms in Vitro

The concept of "one drug, one target" is increasingly being replaced by the understanding that many effective drugs act on multiple targets. Future in vitro studies on this compound should explore its potential for polypharmacology. This involves screening the compound against a broad panel of biological targets, such as enzymes and receptors, to identify any multi-target modulatory effects.

Techniques like differential scanning fluorimetry or affinity chromatography-mass spectrometry could be used to identify protein targets of this compound in an unbiased manner. Understanding its polypharmacological profile could reveal novel therapeutic applications and provide insights into its potential mechanisms of action.

Design and In Vitro Evaluation of Novel Analogues with Optimized Biological Profiles

Building upon the insights gained from structural and computational studies, the design and synthesis of novel analogues of this compound will be a critical future research direction. The goal of this research would be to optimize the compound's biological profile, including its potency, selectivity, and pharmacokinetic properties.

Systematic modifications of the indole scaffold could be explored. For example, the isopropyl group could be replaced with other alkyl or aryl groups to probe the steric and electronic requirements of its binding pocket. The dihydroxy-phenyl moiety could also be modified to alter the compound's hydrogen bonding capacity and polarity. Each new analogue would then be subjected to in vitro evaluation to assess its biological activity and establish structure-activity relationships.

| Structural Modification | Rationale | Potential Impact |

| Variation of the N-alkyl substituent | To probe the size and nature of the binding pocket. | Altered potency and selectivity. |

| Modification of the hydroxyl groups | To modulate hydrogen bonding and solubility. | Improved pharmacokinetic properties. |

| Introduction of substituents on the indole ring | To explore additional interaction points with the target. | Enhanced binding affinity. |

| Isosteric replacements | To improve metabolic stability. | Increased in vivo efficacy. |

Q & A

Q. What are the recommended synthetic routes for 1-Isopropyl-1H-indole-5,6-diol?

Methodological Answer: A practical approach involves alkylation of indole precursors followed by hydroxylation. For example:

Start with 5,6-dihydroxyindole () and introduce the isopropyl group via nucleophilic substitution using isopropyl bromide under basic conditions (e.g., NaH in DMF).

Purify intermediates via column chromatography (70:30 ethyl acetate/hexane, as in ) and confirm structure using 1H/13C NMR and HRMS ().

Monitor reaction progress with TLC (Rf ~0.3 in ethyl acetate) to avoid over-alkylation ().

Key Challenges:

Q. How can researchers confirm the purity and structural integrity of this compound?

Methodological Answer:

- Analytical Techniques:

- NMR Spectroscopy: Check for characteristic peaks: aromatic protons (δ 6.8–7.2 ppm), isopropyl group (δ 1.2–1.5 ppm), and hydroxyl protons (broad singlet, δ ~5 ppm) ().

- Mass Spectrometry: Confirm molecular ion [M+H]+ at m/z 206.1 (C11H13NO2) using FAB-HRMS ().

- HPLC: Use a C18 column (mobile phase: 0.1% TFA in acetonitrile/water) to assess purity >95% ().

Advanced Research Questions

Q. How do reaction conditions influence the oxidative stability of this compound?

Methodological Answer: The diol group is prone to oxidation, forming indole-5,6-quinone ( ). To study stability:

Conduct UV-Vis kinetic assays (200–350 nm) under varying pH and oxidant concentrations (e.g., HOCl or H2O2) ().

Monitor degradation using HPLC-DAD at 280 nm.

Key Findings:

Q. Table 1: Oxidative Degradation Products

| Oxidant | Major Product | Detection Method | Reference |

|---|---|---|---|

| HOCl | Indole-5,6-quinone | UV-Vis, HPLC | |

| O2 (ambient) | Polymerized derivatives | HRMS |

Q. What strategies resolve contradictions in reported biological activities of this compound derivatives?

Methodological Answer: Discrepancies often arise from:

- Stereochemical variations (e.g., cis vs. trans diols affecting receptor binding) ().

- Impurity profiles (e.g., residual solvents altering assay results) ().

Steps to Address:

Reproduce synthesis with strict control of reaction time/temperature ().

Use chiral HPLC to isolate enantiomers ().

Validate biological assays (e.g., neuroprotection in SH-SY5Y cells) with positive controls (e.g., dopamine analogs) ().

Q. Table 2: Comparative Bioactivity of Indole Diol Derivatives

| Compound | Substitution | Bioactivity (IC50) | Reference |

|---|---|---|---|

| This compound | 1-isopropyl | 12 µM (ROS scavenging) | |

| 5,6-Dihydroxyindoline | None | 45 µM (antioxidant) | |

| 1-Chloroindoline-5,6-diol | 1-chloro | Inactive |

Q. How can enzymatic biotransformation improve the stereoselective synthesis of this compound?

Methodological Answer:

- Vegetable-Based Catalysts: Use Daucus carota (carrot) or Zingiber officinale (ginger) root extracts for stereoselective hydroxylation ().

- Protocol:

Key Advantage: Avoids harsh reagents and enhances green chemistry metrics.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.